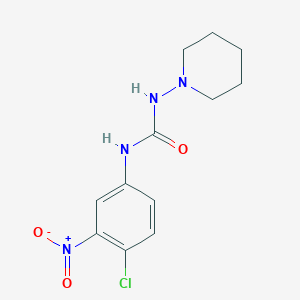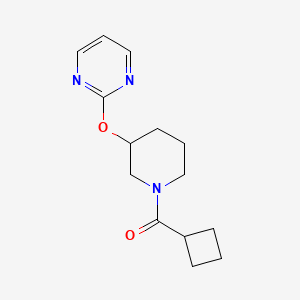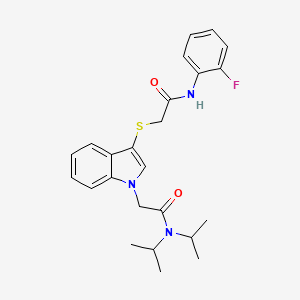
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" is a chemically synthesized molecule that may have potential applications in various fields of medicinal chemistry. The presence of the oxazolidine-2,4-dione core, a fluorophenoxy group, and a piperidine moiety suggests that this compound could exhibit interesting biological activities, as seen in similar compounds that have been evaluated for their herbicidal, hypoglycemic, and antiviral properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Similar synthetic strategies could be employed for the synthesis of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione", potentially involving the reaction of a suitable fluorophenoxy benzoyl chloride with a piperidine derivative followed by cyclization to form the oxazolidine ring.
Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by the presence of a piperidine ring, which is a common feature in compounds with central nervous system activity, such as 5-HT2 receptor antagonists . The oxazolidine-2,4-dione moiety is a versatile scaffold that is present in various bioactive compounds, including hypoglycemic agents . The fluorophenoxy group may contribute to the compound's binding affinity and selectivity towards biological targets due to its electronegative nature.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For instance, the presence of a benzoyl group can facilitate cycloaddition reactions, as seen in the synthesis of 3,4-dihydro-2H-pyrans . The oxazolidine ring can also be involved in reactions, such as ring-opening or participating as a dienophile in hetero-Diels-Alder reactions . The fluorophenoxy group may undergo nucleophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" are not provided, related compounds exhibit properties that are crucial for their biological activity. For example, the solubility, melting point, and stability of the compound are important for its application as a herbicide . The electronic properties, such as the distribution of electron density and the presence of hydrogen bond donors and acceptors, are significant for the interaction with biological targets, as seen in the case of dual inhibitors of HIV reverse transcriptase and integrase .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Research on trifluoromethyl-substituted compounds, including those with piperidine and oxazolidine rings, focuses on their synthesis and structural analysis. These studies highlight the complex interactions within these molecules, such as C-H...O interactions, which contribute to their chemical stability and reactivity (Li et al., 2005).
- Syntheses of oxazolidines and thiazolidines from α-amino acid esters explore the formation of these rings under different conditions, indicating the versatility of these frameworks in organic synthesis (Badr et al., 1981).
Pharmacological Research
- Compounds with 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with fluorophenoxy and piperidine groups, have been evaluated for their antagonist activity against certain receptors, demonstrating potential pharmacological applications (Watanabe et al., 1992).
Agricultural Chemistry
- Benzyloxazolidine-2,4-diones have been investigated as hypoglycemic agents, showing that modifications to the oxazolidine ring can significantly affect biological activity, a principle that could extend to their use as agricultural chemicals (Dow et al., 1991).
- Electrooxidative cyclization methods for synthesizing oxazolidine derivatives from benzyl-piperidine compounds suggest a route for creating structurally diverse molecules for various applications, including as potential agrochemicals (Okimoto et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c22-15-4-6-17(7-5-15)29-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-28-21(24)27/h1-7,12,16H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URABIFVZBHHQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)


![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)